FlunisolideHemihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

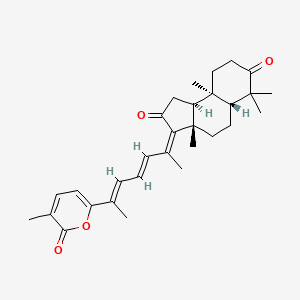

The synthesis of flunisolide involves several steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetal formation. The industrial production of flunisolide typically involves high-energy methods such as ultrasonication, microfluidization, and high-pressure homogenization to ensure the compound’s stability and efficacy .

Análisis De Reacciones Químicas

Flunisolide undergoes several types of chemical reactions, including:

Oxidation: Flunisolide can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions, particularly in the liver, where it is converted to less active metabolites.

Substitution: Flunisolide can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dehydrogenated derivatives of flunisolide .

Aplicaciones Científicas De Investigación

Flunisolide has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving corticosteroid synthesis and reactions.

Biology: Flunisolide is studied for its effects on cellular inflammation and immune response.

Medicine: It is extensively researched for its therapeutic effects in treating allergic rhinitis, asthma, and other inflammatory conditions.

Industry: Flunisolide is used in the formulation of nasal sprays and other pharmaceutical products

Mecanismo De Acción

Flunisolide exerts its effects by activating glucocorticoid receptors in the nasal mucosa. This activation leads to the suppression of inflammatory mediators such as prostaglandins and leukotrienes. The compound also reduces the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation and nasal symptoms .

Comparación Con Compuestos Similares

Flunisolide is similar to other corticosteroids such as beclomethasone, budesonide, and fluticasone. it is unique in its specific receptor binding affinity and its rapid onset of action. Compared to these compounds, flunisolide has a higher bioavailability when administered intranasally, making it particularly effective for treating nasal symptoms .

Similar Compounds

- Beclomethasone

- Budesonide

- Fluticasone

Propiedades

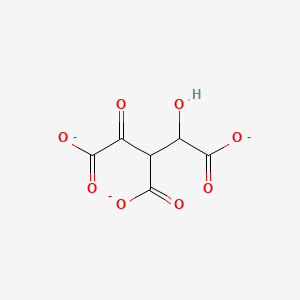

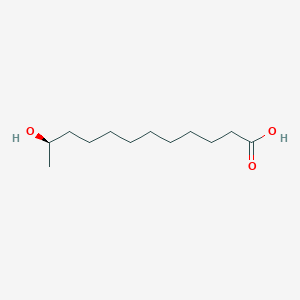

Fórmula molecular |

C24H33FO7 |

|---|---|

Peso molecular |

452.5 g/mol |

Nombre IUPAC |

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate |

InChI |

InChI=1S/C24H31FO6.H2O/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3;1H2/t13-,14-,16-,17-,19+,20+,22-,23-,24+;/m0./s1 |

Clave InChI |

CQFNOACVVKSEOJ-VBQPQCOESA-N |

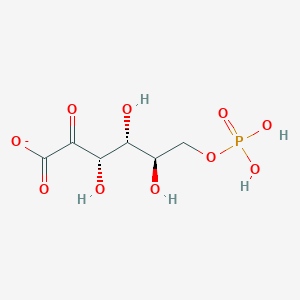

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.O |

SMILES canónico |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Sinónimos |

6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione AeroBid Apo-Flunisolide flunisolide flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer flunisolide HFA flunisolide hydrofluoroalkane flunisolide, (6beta,11beta,16alpha)-isomer Inhacort Nasalide Nasarel ratio-Flunisolide Rhinalar RS-3999 Syntaris |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)

![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)